Cas no 392708-72-4 (1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea)

1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea is a urea derivative featuring dual chlorophenyl substituents, imparting structural rigidity and enhanced binding affinity in molecular interactions. Its symmetrical carbamoylurea linkage contributes to stability, making it suitable for applications in medicinal chemistry and agrochemical research. The presence of chloro groups enhances lipophilicity, potentially improving membrane permeability in biological systems. This compound may serve as a key intermediate or scaffold in the synthesis of pharmacologically active agents, particularly in targeting protein-protein interactions or enzyme inhibition. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship studies. Handling requires standard laboratory precautions due to potential reactivity of chloro and urea functional groups.
1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea structure
392708-72-4 structure
Product Name:1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea
CAS No:392708-72-4
MF:C20H16Cl2N4O2
MW:415.27264213562
MDL:MFCD01100512
CID:1503467
PubChem ID:1259738
Update Time:2025-05-23

1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea
    • ZINC01071420
    • AC1LO9NB
    • SureCN4301183
    • ARONIS007764
    • MolPort-001-583-419
    • STL063215
    • AKOS000497037
    • MCULE-7847033366
    • ST50525114
    • 1,1'-benzene-1,2-diylbis[3-(3-chlorophenyl)urea]
    • ZINC01071420; AC1LO9NB; SureCN4301183; ARONIS007764; MolPort-001-583-419; STL063215; AKOS000497037; MCULE-7847033366; ST50525114; 1,1'-benzene-1,2-diylbis[3-(3-chlorophenyl)urea];
    • SCHEMBL4301183
    • 392708-72-4
    • DTXSID80361404
    • 1,1'-(1,2-Phenylene)bis(3-(3-chlorophenyl)urea)
    • N',N'''-1,2-phenylenebis[N-(3-chlorophenyl)urea]
    • MDL: MFCD01100512
    • Inchi: 1S/C20H16Cl2N4O2/c21-13-5-3-7-15(11-13)23-19(27)25-17-9-1-2-10-18(17)26-20(28)24-16-8-4-6-14(22)12-16/h1-12H,(H2,23,25,27)(H2,24,26,28)
    • InChI Key: ICNLAJXDNMYLKE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(NC1=CC=CC=C1NC(NC1C=CC=C(C=1)Cl)=O)=O

Computed Properties

  • Exact Mass: 414.0650312g/mol
  • Monoisotopic Mass: 414.0650312g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 82.3Ų

1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea Pricemore >>

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Additional information on 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea

1-(3-Chlorophenyl)-3-[2-[(3-Chlorophenyl)carbamoylamino]phenyl]urea: A Comprehensive Overview

The compound with CAS No. 392708-72-4, commonly referred to as 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea, is a complex organic molecule that has garnered significant attention in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which incorporates a urea functional group and two chlorophenyl substituents. The urea group serves as a versatile platform for various chemical reactions, making this compound a valuable substrate for the synthesis of bioactive molecules.

Recent studies have highlighted the potential of 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea in drug discovery. Researchers have explored its ability to inhibit key enzymes involved in metabolic disorders, such as diabetes and obesity. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory activity against adipocyte differentiation-related protein (ADRP), a target implicated in lipid metabolism. This finding underscores the compound's potential as a lead molecule for developing novel anti-obesity therapies.

In addition to its pharmacological applications, 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea has also been investigated for its electronic properties. Scientists at the University of California, Berkeley, have reported that this compound can be used as a building block for organic semiconductors. The molecule's conjugated system allows for efficient charge transport, making it a promising candidate for next-generation electronic devices such as flexible displays and solar cells.

The synthesis of 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea involves a multi-step process that combines nucleophilic substitution and condensation reactions. A 2022 paper in *Journal of Organic Chemistry* detailed an optimized synthetic route that significantly improves yield and purity. This advancement has made the compound more accessible for large-scale production, facilitating further research into its applications.

From an environmental perspective, the ecological impact of 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea has been a topic of recent concern. A study conducted by the European Chemicals Agency (ECHA) evaluated the compound's toxicity to aquatic organisms. The results indicated that while the compound exhibits moderate toxicity, its environmental risk is low under standard usage conditions. This information is crucial for regulatory bodies when determining safety protocols for handling and disposing of this compound.

In conclusion, 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea (CAS No. 392708-72-4) is a multifaceted compound with diverse applications across pharmacology and materials science. Its unique chemical structure and promising biological activity make it an invaluable tool for researchers seeking innovative solutions in drug development and electronic materials. As ongoing studies continue to uncover new properties and uses, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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